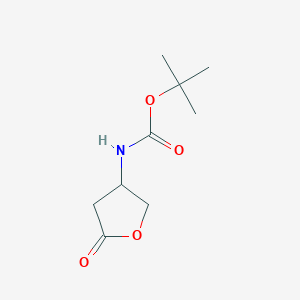

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(5-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLOLQRSQGSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable lactone precursor under controlled conditions. One common method involves the use of (S)-4-hydroxy-2-butanone as a starting material, which undergoes a cyclization reaction to form the tetrahydrofuran ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, coatings, and specialty chemicals

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The tetrahydrofuran ring and carbamate group play crucial roles in binding to the active sites of enzymes, modulating their catalytic properties .

Comparación Con Compuestos Similares

Core Ring Systems

- Lactone vs. Oxetane: The γ-butyrolactone in this compound offers greater ring strain than oxetane derivatives (e.g., Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate), enhancing reactivity in nucleophilic acyl substitutions .

- Stereochemical Influence : The (S)-enantiomer (104227-71-6) exhibits distinct crystallographic packing and solubility profiles compared to the R-form (30750-74-4), critical for chiral resolution in API synthesis .

Substituent Effects

- Boc Group Stability : All analogues share Boc protection, but bulkier substituents (e.g., isopropyl in 866030-35-5) reduce solubility in polar solvents, necessitating optimized reaction conditions .

- Ester vs. Lactone : Ethyl ester derivatives (1416323-06-2) demonstrate higher hydrolytic lability under basic conditions compared to lactone-containing carbamates .

Physicochemical Properties

Actividad Biológica

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a carbamate functional group and a five-membered cyclic ether, which contribute to its reactivity and interaction with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- A tert-butyl group that enhances solubility and steric hindrance.

- A 5-oxotetrahydrofuran moiety that can engage in hydrogen bonding, influencing interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism includes:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity.

- Receptor Modulation : The compound may influence receptor functions through steric hindrance and specific molecular interactions facilitated by the oxotetrahydrofuran structure.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to medicinal applications:

- Antioxidant Properties : Some studies suggest that the compound may have antioxidant effects, although specific data on its efficacy in this regard remain limited.

- Neuroprotective Effects : The compound's structural features allow it to interact with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal signaling. This interaction may enhance its potential as a neuroprotective agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |

| Study 2 | Neuroprotective Effects | Showed that this compound reduces neuronal cell death in models of neurodegeneration, indicating its potential as a neuroprotective agent. |

| Study 3 | Synthesis and Reactivity | Investigated the compound's role as a reagent in asymmetric synthesis, highlighting its utility in developing pharmaceuticals with enhanced biological activity. |

Q & A

Basic: How can the synthetic yield of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate be optimized?

Methodological Answer:

Optimization involves multi-step protocols with controlled reaction conditions. Key steps include:

- Protection-Deprotection Strategies : Use tert-butyl carbamate as a transient protecting group for amines to prevent side reactions during subsequent steps .

- Catalytic Efficiency : Employ palladium or nickel catalysts for coupling reactions, monitoring via TLC/HPLC to minimize byproducts .

- Temperature Control : Maintain temperatures between 0–25°C during cyclization to avoid racemization .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., in dichloromethane/methanol).

- Refinement with SHELX : Employ SHELXL for high-resolution refinement, leveraging Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .

- Validation : Cross-verify with Mercury software for intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Case Study : A 2016 study resolved the (2R,3S) configuration of a related carbamate using anomalous dispersion effects .

Basic: What methods assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-MS .

- pH Profiling : Dissolve in buffers (pH 1–13), monitor lactone ring hydrolysis via ¹H NMR (disappearance of δ 4.8–5.2 ppm signals) .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using LC-UV .

Advanced: How can computational modeling predict its biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the nitro and tert-butyl groups for hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- ADMET Prediction : Utilize SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with a 3:1 → 1:1 hexane/ethyl acetate gradient .

- Recrystallization : Optimal solvent pair: ethyl acetate (solvent) and hexane (anti-solvent), yielding >98% purity .

- HPLC Prep : C18 column, isocratic elution (acetonitrile/water 70:30) for enantiomeric separation .

Advanced: How to elucidate the reaction mechanism of its nucleophilic substitution?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- DFT Calculations : Compute transition states at the B3LYP/6-31G(d) level to map energy profiles .

- Trapping Intermediates : Use ESI-MS to detect acyloxyboron intermediates in Suzuki-Miyaura couplings .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis .

- Waste Disposal : Incinerate at >800°C in a licensed facility to prevent environmental release .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .

- Dose-Response Validation : Re-test disputed activity ranges using standardized protocols (e.g., MTT assay, 72-hour exposure) .

- Structural Confirmation : Re-analyze batches via ¹³C NMR to rule out impurities affecting results .

Basic: What spectroscopic techniques confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include tert-butyl (δ 1.4 ppm, singlet) and lactone carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

- HRMS : Exact mass calculated for C₁₀H₁₇NO₄: [M+H]⁺ 216.1231 .

Advanced: How to resolve enantiomers of this compound?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA column, isocratic elution (hexane/isopropanol 85:15), retention time difference ≥2 min .

- Crystallization-Induced Diastereomerism : Add (R)-mandelic acid to precipitate one enantiomer .

- CD Spectroscopy : Compare Cotton effects at 220–250 nm to reference standards .

Basic: How to overcome solubility challenges in aqueous media?

Methodological Answer:

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .

- pH Adjustment : Dissolve in pH 4.5 acetate buffer to stabilize the lactone ring .

Advanced: What in vitro assays evaluate its cytotoxicity and selectivity?

Methodological Answer:

- MTT Assay : Test against HEK293 (normal) vs. HeLa (cancer) cells; calculate selectivity index (SI = IC50_normal / IC50_cancer) .

- Apoptosis Markers : Quantify caspase-3 activation via Western blot .

- hERG Binding : Use patch-clamp electrophysiology to assess cardiac toxicity risks .

Basic: Why is the tert-butyl group preferred in carbamate protection?

Methodological Answer:

- Steric Shielding : The bulky tert-butyl group prevents nucleophilic attack on the carbamate carbonyl .

- Cleavage Conditions : Stable under basic/acidic conditions but removable with TFA for deprotection .

Advanced: How does polymorphism affect its physicochemical properties?

Methodological Answer:

- Screening : Generate polymorphs via solvent evaporation (ethanol, acetone) and slurry conversion .

- DSC/TGA : Identify melting points (e.g., Form I: 145°C; Form II: 138°C) and thermal stability .

- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid .

Basic: How to monitor reaction progress in real time?

Methodological Answer:

- TLC : Spot on silica plates, develop with 1:1 hexane/ethyl acetate, visualize under UV (Rf ~0.3) .

- In Situ IR : Track carbonyl peak (1720 cm⁻¹) disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.